(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one
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Overview
Description
(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one is an organic compound characterized by the presence of a morpholine ring, an octyloxy-substituted phenyl group, and a propenone moiety
Mechanism of Action
The exact mechanism of action can vary depending on the specific structure of the chalcone and its functional groups. Some chalcones have been found to inhibit key enzymes involved in inflammation and cancer, while others might interact with microbial proteins to exert antimicrobial effects .
The pharmacokinetics of chalcones can also vary widely depending on their structure. Factors such as solubility, stability, and the presence of certain functional groups can influence how well a chalcone is absorbed, distributed, metabolized, and excreted from the body .
The action of chalcones can be influenced by various environmental factors. For example, the pH of the environment can affect the stability and solubility of the chalcone, which in turn can influence its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one typically involves the condensation of 4-(octyloxy)benzaldehyde with morpholine and an appropriate acetylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-methoxyphenyl)-3-(morpholino)prop-2-en-1-one
- (E)-1-(4-chlorophenyl)-3-(morpholino)prop-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(morpholino)prop-2-en-1-one
Uniqueness
(E)-1-morpholino-3-(4-(octyloxy)phenyl)prop-2-en-1-one is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and potential for self-assembly in materials science applications. This distinguishes it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-(4-octoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-16-25-20-11-8-19(9-12-20)10-13-21(23)22-14-17-24-18-15-22/h8-13H,2-7,14-18H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBFQDSAEXHZLT-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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